2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
CAS No.: 1040654-83-8
Cat. No.: VC8436160
Molecular Formula: C24H22F2N4O2S
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040654-83-8 |
|---|---|
| Molecular Formula | C24H22F2N4O2S |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C24H22F2N4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)19-14-21-24(27-10-11-30(21)29-19)33-15-23(31)28-20-13-16(25)8-9-18(20)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31) |
| Standard InChI Key | QONIIQJFPVOMQZ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F |
| Canonical SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F |
Introduction
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for this purpose. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Potential Applications
Given the structural features of 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide, it may have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The presence of a pyrazolo[1,5-a]pyrazine core and other functional groups could confer biological activity, making it a candidate for further research.
Research Findings and Data
While specific research findings on 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide are not readily available, related compounds in the pyrazolo derivatives family have shown promising results in various biological assays. For instance, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anticancer potential and enzymatic inhibitory activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume